molecular formula C13H14N4O2 B2378767 N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251574-02-3

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2378767
CAS No.: 1251574-02-3
M. Wt: 258.281
InChI Key: TXSBKCZAZRDWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound characterized by the presence of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 6-methylpyridin-2-amine and 4-methylpyrimidin-2-ol.

    Coupling Reaction: The intermediate compounds are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-2-yl)-2-((4-chloropyrimidin-2-yl)oxy)acetamide
  • N-(6-methylpyridin-2-yl)-2-((4-fluoropyrimidin-2-yl)oxy)acetamide
  • N-(6-methylpyridin-2-yl)-2-((4-methylpyridin-2-yl)oxy)acetamide

Uniqueness

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)17-12(18)8-19-13-14-7-6-10(2)16-13/h3-7H,8H2,1-2H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBKCZAZRDWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.